molecular formula C14H15N3O2 B15405196 N-{2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}benzamide CAS No. 919103-21-2

N-{2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}benzamide

Cat. No.: B15405196
CAS No.: 919103-21-2
M. Wt: 257.29 g/mol
InChI Key: ZABQVUZXDYHZPO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}benzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a (2S)-2-cyanopyrrolidine moiety linked to a benzamide group through a glycinamide spacer. This structure is significant as it shares a key pharmacophore with several established dipeptidyl peptidase IV (DPP-IV) inhibitors . The (2S)-2-cyanopyrrolidine group is a well-known structural component that confers potent inhibitory activity against the DPP-4 enzyme . As such, this compound serves as a valuable intermediate or building block for researchers developing new therapeutics, particularly in the field of metabolic diseases like type 2 diabetes . Its application extends to basic scientific studies aimed at understanding enzyme mechanisms and structure-activity relationships (SAR). This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting. The canonical SMILES string for this molecule is C1C C@H C#N .

Properties

CAS No.

919103-21-2

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]benzamide

InChI

InChI=1S/C14H15N3O2/c15-9-12-7-4-8-17(12)13(18)10-16-14(19)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2,(H,16,19)/t12-/m0/s1

InChI Key

ZABQVUZXDYHZPO-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)C2=CC=CC=C2)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2=CC=CC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in DPP-IV Inhibition

The target compound shares structural motifs with other DPP-IV inhibitors, particularly fluorinated pyrrolidine derivatives and benzamide-linked scaffolds:

Compound Name Key Structural Features Biological Activity (IC₅₀ or MIC) Reference
N-{2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}benzamide (Target) Benzamide, (2S)-2-cyanopyrrolidine DPP-IV inhibition (Anagliptin precursor)
N-[2-({2-[(2S,4S)-2-Cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]benzamide (40b) Fluorinated pyrrolidine, benzamide Enhanced metabolic stability
N-[2-({2-[(2S,4S)-2-Cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]thiophene-2-carboxamide (40c) Thiophene carboxamide, fluorinated pyrrolidine DPP-IV inhibition (IC₅₀ < 10 nM)
Anagliptin (SK-0403) Pyrazolo[1,5-a]pyrimidine-6-carboxamide, cyanopyrrolidine DPP-IV inhibition (IC₅₀ = 3.9 nM)

Key Observations :

  • Fluorination: Compounds like 40b and 40c incorporate a 4-fluoro group on the pyrrolidine ring, improving metabolic stability and selectivity compared to the non-fluorinated target compound .
  • Aromatic Modifications : Replacement of benzamide with thiophene carboxamide (40c) or pyrazolopyrimidine (anagliptin) optimizes hydrophobic interactions with the DPP-IV S2 pocket .

Antimicrobial and Anticancer Analogues

The target compound differs from benzamide derivatives with azetidinone or thiazolidinone cores, which exhibit distinct biological activities:

Compound Name Core Structure Biological Activity Reference
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) Azetidinone, dichlorophenyl Antimicrobial (MIC = 1.86 µM/mL)
N-(2-(5-(4-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide (7) Thiazolidinone, nitrobenzylidene Antimicrobial (pMICam = 1.86)
This compound (Target) Pyrrolidine, benzamide No reported antimicrobial activity -

Key Observations :

  • Ring Systems: Azetidinone (4) and thiazolidinone (7) cores introduce electrophilic sites for microbial enzyme targeting, unlike the target compound’s pyrrolidine ring .
  • Substituent Effects : Chlorophenyl and nitrobenzylidene groups in 4 and 7 enhance antimicrobial potency via halogen bonding and π-π stacking, respectively .

Antiulcer and Metabolic Analogues

The target compound contrasts with benzamide-amino acid conjugates and glucose uptake modulators:

Compound Name Structural Features Biological Activity Reference
(2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate Amino acid conjugate, methoxyphenyl Antiulcer activity
N-(1H-benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide Benzimidazole, pyridinyl α-Glucosidase inhibition
This compound (Target) Pyrrolidine, benzamide DPP-IV inhibition

Key Observations :

  • Amino Acid Linkages: Antiulcer compounds (e.g., ) utilize amino acid side chains for gastric proton pump interactions, unlike the target compound’s rigid pyrrolidine spacer .
  • Heterocyclic Modifications : Benzimidazole derivatives () target glucose metabolism via α-glucosidase inhibition, a distinct mechanism from DPP-IV inhibition .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reagents for assembling N-{2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}benzamide?

  • Answer : The synthesis involves a multi-step approach:

Amide Coupling : Reacting a pyrrolidine precursor (e.g., (2S)-2-cyanopyrrolidine) with a benzamide derivative using coupling agents like EDCI/HOBt or benzoyl chloride to form the oxoethyl linkage .

Functional Group Introduction : Cyanating agents (e.g., trimethylsilyl cyanide) or nucleophilic substitution reactions to install the cyano group at the pyrrolidine ring .

Purification : Column chromatography or recrystallization to isolate the product.

  • Critical Reagents : Benzoyl chloride for amide bond formation, (2S)-pyrrolidine derivatives, and cyanating agents .

Q. Which spectroscopic techniques confirm the structure of this compound, and what spectral features are diagnostic?

  • Answer :

  • 1H NMR : Signals for the (2S)-pyrrolidine ring (e.g., δ4.98–4.95 ppm for H-2), amide protons (δ7.86–8.23 ppm), and benzamide aromatic protons (δ7.43–7.55 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z 383.45 for C₁₉H₂₅N₇O₂) .
  • IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yield be optimized, and what side reactions occur during multi-step synthesis?

  • Answer :

  • Optimization Strategies :
  • Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Control reaction temperature (e.g., reflux at 100°C) to minimize decomposition .
  • Employ catalysts like DMAP for amide bond formation.
  • Common Side Reactions :
  • Hydrolysis of the cyano group under acidic/basic conditions.
  • Racemization at the (2S)-pyrrolidine stereocenter .

Q. What in vitro assays evaluate DPP-IV inhibitory activity, and how does selectivity compare to other inhibitors?

  • Answer :

  • Enzymatic Assays :
Assay TypeSubstrateDetection MethodKey Metrics
FluorogenicH-Gly-Pro-AMCFluorescence (Ex/Em: 380/460 nm)IC₅₀, kcat/Km
  • Selectivity : Competitive inhibitors like Anagliptin (a structural analog) show >1,000-fold selectivity for DPP-IV over DPP-8/9 due to the (2S)-pyrrolidine moiety’s steric and electronic effects .

Q. How do structural modifications at the pyrrolidine or benzamide moieties affect pharmacokinetics and DPP-IV binding?

  • Answer :

  • Pyrrolidine Modifications :
  • The (2S)-configuration is critical; (2R)-isomers lose activity due to steric clashes with DPP-IV’s catalytic site .
  • Fluorination at the 4-position (e.g., 4-fluoro derivatives) enhances metabolic stability .
  • Benzamide Modifications :
  • Electron-withdrawing groups (e.g., -CF₃) improve binding affinity by enhancing hydrogen bonding with DPP-IV’s S2 pocket .

Q. How can contradictory biological activity data be resolved using orthogonal methods?

  • Answer :

  • Orthogonal Validation :
ContradictionResolution MethodExample
In vitro vs. in vivo efficacyMicrosomal stability assaysCheck hepatic metabolism via CYP450 isoforms .
Off-target effectsSPR binding assaysMeasure binding kinetics to DPP-IV vs. related proteases .
Mechanism ambiguityX-ray crystallographyResolve co-crystal structures with DPP-IV (e.g., PDB: 4A5S) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.